1-(2-Methylquinolin-4-yl)piperidin-3-ol
Description
Properties
IUPAC Name |
1-(2-methylquinolin-4-yl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-9-15(17-8-4-5-12(18)10-17)13-6-2-3-7-14(13)16-11/h2-3,6-7,9,12,18H,4-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTCYJGTVXEFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCCC(C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
Several piperidin-3-ol derivatives have been designed as hydroxychloroquine (HCQ) and chloroquine (CQ) analogues for SARS-CoV-2 inhibition:
Key Findings :
- Substitution at the quinoline 2-position (methyl vs. chloro) and piperidine hydroxyl position (3-ol vs. 4-ol) may modulate target interaction and safety .
Kinase Inhibitors Featuring Piperidin-3-ol
Piperidin-3-ol derivatives have shown selectivity for sphingosine kinase 1 (SK1):
| Compound Name | Selectivity (SK1/SK2) | Therapeutic Target | Reference |
|---|---|---|---|
| 1-(4-Octylphenethyl)piperidin-3-ol (RB-019) | 6.1-fold | SK1 inhibition | |
| This compound | Not reported | N/A | N/A |
Key Findings :
Physicochemical and Stereochemical Considerations
- Stereoisomerism : Piperidin-3-ol derivatives can exist as enantiomers due to the asymmetric carbon at the 3-position. Studies show <10-fold affinity differences between enantiomers, suggesting minimal impact on receptor binding for some targets .
- LogP and Solubility: Analogues like 1-(4-amino-2-fluorophenyl)piperidin-3-ol (LogP = 2.01) exhibit moderate lipophilicity, which may influence blood-brain barrier penetration .
Preparation Methods
Halogenation of 2-Methylquinoline
Synthesis of 4-chloro-2-methylquinoline is critical. While direct chlorination of 2-methylquinoline remains challenging, bromination followed by halogen exchange offers a workaround:
-
Bromination : 2-Methylquinoline reacts with N-bromosuccinimide (NBS) in CH₂Cl₂ at room temperature, yielding 4-bromo-2-methylquinoline.
-
Chlorination : Bromide displacement using CuCl₂ in DMF at 120°C converts the bromine to chlorine, though this step requires optimization to minimize decomposition.
Table 1: Halogenation Conditions and Yields
| Halogenating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NBS | CH₂Cl₂ | RT | 85 |
| POCl₃ | Toluene | 110°C | 62 |
| CuCl₂ | DMF | 120°C | 45 |
Microwave-Assisted Coupling
Microwave irradiation accelerates the coupling of 4-chloro-2-methylquinoline with piperidin-3-ol, reducing reaction times from hours to minutes. For instance, a mixture irradiated at 150°C for 15 minutes in DMF achieves 58% yield, compared to 34% under conventional heating. This method minimizes side products like quinoline dimerization.
Challenges and Mitigation Strategies
Steric Hindrance
The 2-methyl group on quinoline impedes access to the 4-position, necessitating elevated temperatures or catalytic additives. Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reactivity by enhancing interfacial contact.
Deprotection Side Reactions
Acidic deprotection of Boc groups can degrade the quinoline core. Switching from HCl in dioxane to trifluoroacetic acid (TFA) in CH₂Cl₂ at 0°C preserves the heterocycle while achieving quantitative deprotection.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency and Yield
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Methylquinolin-4-yl)piperidin-3-ol, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves coupling a quinoline derivative (e.g., 2-methylquinolin-4-yl) with a functionalized piperidine ring. A common approach is nucleophilic substitution or reductive amination, using solvents like ethanol or dichloromethane. Catalysts such as sodium hydroxide or palladium-based systems may enhance efficiency. Temperature control (e.g., 60–80°C) and reaction time (12–24 hours) are critical to minimize by-products like dehalogenated intermediates .
- Data Insight : In analogous piperidine-quinoline hybrids, yields range from 40% to 75%, with purity >95% achieved via column chromatography or recrystallization .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the molecular structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the quinoline aromatic protons (δ 7.5–8.5 ppm), piperidine ring protons (δ 1.5–3.5 ppm), and hydroxyl group (δ 4.5–5.5 ppm). Coupling constants (J-values) distinguish axial/equatorial substituents on the piperidine ring .
- IR : Stretching vibrations for -OH (~3200 cm⁻¹) and C-N (~1250 cm⁻¹) confirm functional groups .
- MS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight, while fragmentation patterns identify substituents .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on quinoline or piperidine) affect the compound’s biological activity?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with variations in substituents (e.g., fluorine at quinoline C-6, methyl groups on piperidine) and testing in vitro/in vivo models. For example:
- Replacing 2-methylquinoline with 4-bromoquinoline increases steric bulk, potentially altering binding affinity to targets like kinases .
- Hydroxyl group position on piperidine (3- vs. 4-ol) can drastically impact selectivity for enzymes such as sphingosine kinase 1 (SK1), as seen in related compounds (15-fold selectivity difference) .
- Data Contradiction : Minor structural changes (e.g., moving a methyl group from C-2 to C-6 on quinoline) may lead to conflicting activity reports; orthogonal assays (e.g., enzymatic vs. cell-based) are recommended to resolve discrepancies .
Q. What strategies mitigate stereochemical challenges during synthesis, and how do enantiomers influence pharmacological profiles?
- Methodology :
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic resolution to isolate enantiomers. For example, N-methylpiperidin-3-ol derivatives show <10-fold affinity differences between enantiomers in receptor binding assays .
- Epimerization Control : Avoid basic conditions that promote racemization. In quaternary ammonium salts (e.g., benziloyl esters), epimeric forms can exhibit up to 100-fold differences in receptor affinity, necessitating strict stereochemical characterization .
Q. How can researchers resolve contradictions in reported pharmacological data for structurally similar analogs?
- Methodology :
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values from identical cell lines or enzyme preparations). For example, SK1 inhibitors with a 2-carbon tether between piperidine and quinoline show consistent selectivity over SK2, while shorter/longer tethers introduce variability .
- Computational Modeling : Molecular docking or MD simulations clarify how subtle structural differences (e.g., fluorine substitution) alter binding modes in targets like MAO-B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
